molecular formula C9H7F3N2O B12843964 6-Methoxy-3-(trifluoromethyl)-1H-indazole

6-Methoxy-3-(trifluoromethyl)-1H-indazole

Cat. No.: B12843964
M. Wt: 216.16 g/mol
InChI Key: FDUBCEITZTWDFQ-UHFFFAOYSA-N
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Description

6-Methoxy-3-(trifluoromethyl)-1H-indazole is a heterocyclic compound that features a trifluoromethyl group and a methoxy group attached to an indazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-3-(trifluoromethyl)-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloro-6-methoxy-3-nitropyridine with trifluoromethylating agents, followed by cyclization to form the indazole ring . The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures and environmental considerations are also crucial in industrial settings to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-3-(trifluoromethyl)-1H-indazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group in precursors can be reduced to amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxy-substituted aldehydes or acids, while reduction of nitro groups can produce amines.

Scientific Research Applications

6-Methoxy-3-(trifluoromethyl)-1H-indazole has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 6-Methoxy-3-(trifluoromethyl)-1H-indazole involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. For instance, it could inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 6-Methoxy-3-(trifluoromethyl)-1H-indazole is unique due to the combination of its trifluoromethyl and methoxy groups attached to an indazole ring. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound in various research fields .

Properties

Molecular Formula

C9H7F3N2O

Molecular Weight

216.16 g/mol

IUPAC Name

6-methoxy-3-(trifluoromethyl)-2H-indazole

InChI

InChI=1S/C9H7F3N2O/c1-15-5-2-3-6-7(4-5)13-14-8(6)9(10,11)12/h2-4H,1H3,(H,13,14)

InChI Key

FDUBCEITZTWDFQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NNC(=C2C=C1)C(F)(F)F

Origin of Product

United States

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